Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural components and substitution pattern. This nomenclature follows the established conventions for fused ring systems, where the pyrazolo[1,5-a]pyrimidine core is identified as the parent heterocycle, with the amino substituent positioned at carbon-2 and the ethyl carboxylate ester group at carbon-3.
The compound is registered under the Chemical Abstracts Service number 1260169-02-5, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-amino-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound. Additional synonyms documented in chemical literature include 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, which maintains the same structural description with alternative formatting.
The International Chemical Identifier representation is provided as InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12), which encodes the complete molecular structure and connectivity. The corresponding International Chemical Identifier Key is FKBUOZSNISVNHI-UHFFFAOYSA-N, serving as a condensed hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is documented as CCOC(=O)C1=C2N=CC=CN2N=C1N, providing a linear string representation suitable for computational applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C9H10N4O2, indicating the presence of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition reflects the heterocyclic nature of the compound, with a significant nitrogen content contributing to its unique chemical properties. The molecular weight has been precisely determined as 206.20 grams per mole through computational analysis, with some sources reporting slight variations to 206.2013 grams per mole depending on the calculation methodology employed.
Elemental analysis data confirms the theoretical composition, with experimental values typically showing good agreement: carbon 52.17%, hydrogen 4.86%, and nitrogen 26.92%, demonstrating the high purity achievable through proper synthetic procedures. The molar refractivity has been calculated as 53.48, providing insight into the compound's polarizability and electronic properties. The relatively high nitrogen content, representing approximately 27% of the molecular weight, contributes significantly to the compound's ability to participate in hydrogen bonding interactions and influences its crystalline packing arrangements.
Properties
IUPAC Name |
ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUOZSNISVNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735891 | |
| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260169-02-5 | |
| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclo-Condensation of 5-Aminopyrazole with β-Keto Esters
The most widely reported method involves the reaction of 5-aminopyrazole with ethyl β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions. This one-pot synthesis proceeds via nucleophilic attack of the aminopyrazole on the β-keto ester, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidine core.
Reaction Mechanism :
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Nucleophilic Attack : The amino group at position 5 of pyrazole attacks the carbonyl carbon of the β-keto ester.
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Cyclization : Intramolecular dehydration forms the pyrimidine ring, yielding the fused bicyclic system.
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Functionalization : The ethyl ester group at position 3 and the amino group at position 2 are retained in the final product.
Example Protocol :
Alternative Route: Enaminone-Based Cyclization
A complementary approach utilizes 3-(dimethylamino)-1-aryl-prop-2-en-1-ones (enaminones) and 2-(arylidene)malononitriles in a cyclo-condensation reaction. While less common for this specific compound, this method is effective for introducing diverse substituents on the pyrimidine ring.
Key Steps :
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Formation of Enaminone : Reacting aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA).
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Cyclocondensation : Heating enaminones with malononitrile derivatives in polar aprotic solvents (e.g., DMF).
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Esterification : Post-cyclization esterification to introduce the ethyl carboxylate group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly dependent on solvent polarity and temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 75 | 92 |
| DMF | 120 | 68 | 88 |
| Acetic Acid | 100 | 70 | 90 |
Ethanol is preferred due to its balance of polarity and boiling point, facilitating both solubility and reflux conditions.
Catalytic Systems
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Acidic Catalysts : HCl or p-toluenesulfonic acid (pTSA) accelerate cyclization but may require neutralization post-reaction.
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Basic Catalysts : Sodium ethoxide promotes smoother reactions but risks ester saponification.
Comparative Data :
| Catalyst | Concentration (eq) | Yield (%) |
|---|---|---|
| HCl | 0.1 | 78 |
| pTSA | 0.05 | 75 |
| NaOEt | 0.2 | 65 |
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Comparison of Ethyl 2-Aminopyrazolo[1,5-a]pyrimidine-3-Carboxylate with Key Analogues
Impact of Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine: Pyrimidine-containing derivatives (e.g., this compound) exhibit stronger kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets. Pyridine-core analogues (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) show divergent bioactivity, often favoring anti-inflammatory effects .
Halogen Substitution :
Pharmacokinetic and Stability Considerations
- Ester vs. Amide Moieties: Ethyl esters (e.g., this compound) are prone to hydrolysis but offer better cell permeability. Amide derivatives (e.g., ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate) exhibit prolonged half-lives due to metabolic stability .
Solubility :
- Hydrophilic substituents (e.g., hydroxyl or methoxy groups) enhance aqueous solubility but may reduce membrane permeability .
Biological Activity
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves a straightforward reaction between α-azidochalcones and 3-aminopyrazoles under mild conditions. This method has been shown to yield a variety of fully substituted pyrazolo[1,5-a]pyrimidines efficiently, with good to excellent yields reported in the literature .
1. Enzymatic Inhibition
One of the key biological activities of this compound is its inhibitory effect on the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing conditions like diabetes.
Table 1: Inhibitory Activity Against α-Glucosidase
The compound demonstrated an IC50 value of 15.2 µM , making it approximately 50-fold more potent than acarbose, a well-known α-glucosidase inhibitor . This suggests a promising potential for developing new antidiabetic agents.
2. Antimicrobial Activity
Research has also indicated that Ethyl 2-aminopyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, although specific IC50 values were not consistently reported across studies .
3. Anticancer Properties
The compound's structural motif has been linked to anticancer activities. Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets involved in cancer progression. Recent studies have highlighted their potential as inhibitors of cancer cell proliferation and as agents that induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, suggesting their potential use in diabetes management .
- Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines, reporting effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent carbohydrate hydrolysis.
- Cellular Interaction : Its ability to induce apoptosis in cancer cells may involve modulation of signaling pathways associated with cell survival and death .
Q & A
Q. Table 1. Optimization of Synthetic Conditions for this compound
Q. Table 2. Key NMR Signals for this compound Derivatives
| Substituent Position | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 2-NH₂ | 6.20 (s, 2H, NH₂) | 158.5 (C=O ester) |
| 7-Phenyl | 8.82–8.89 (m, 2H, aromatic) | 147.6 (C7), 126.4 (Ph-C) |
| 5-Methyl | 2.68 (s, 3H, CH₃) | 15.2 (CH₃), 151.8 (C5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
